molecular formula C10H13FN2O2 B2522227 N-butyl-5-fluoro-2-nitroaniline CAS No. 951666-45-8

N-butyl-5-fluoro-2-nitroaniline

Cat. No.: B2522227
CAS No.: 951666-45-8
M. Wt: 212.224
InChI Key: USLBMCNRNJPDOZ-UHFFFAOYSA-N
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Description

N-butyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C10H13FN2O2 It is a derivative of aniline, where the hydrogen atoms on the aniline ring are substituted with butyl, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-fluoro-2-nitroaniline typically involves a multi-step process. One common method includes:

    Nitration: The introduction of a nitro group into the aromatic ring. This can be achieved by treating the precursor compound with a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-fluoro-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-butyl-5-fluoro-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

N-butyl-5-fluoro-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-5-fluoro-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-t-butyl-5-fluoro-2-nitroaniline: Similar structure but with a tert-butyl group instead of a butyl group.

    5-fluoro-2-nitroaniline: Lacks the butyl group, making it less hydrophobic.

    N-butyl-2-nitroaniline: Lacks the fluoro group, affecting its reactivity and interactions.

Uniqueness

N-butyl-5-fluoro-2-nitroaniline is unique due to the combination of the butyl, fluoro, and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-butyl-5-fluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-2-3-6-12-9-7-8(11)4-5-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLBMCNRNJPDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-difluoronitrobenzene (50 mmol), Et3N (100 mmol) and DMF (80 mL) was added dropwise a solution of n-butylamine (51 mmol) in DMF (20 mL) at rt, and the mixture was stirred at rt for 5 h. The reaction was quenched by cold H2O (100 mL), and the resulting mixture was extracted with EtOAc (4×100 mL). The combined EtOAc extracts were washed with brine (3×60 mL) and dried (anhydrous Na2SO4). The solvent was removed in vacuo to afford the desired 2-n-butylamino-4-fluoronitrobenzene which was used for further transformation.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
51 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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